molecular formula C19H20N2O5 B2586758 2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide CAS No. 922054-57-7

2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

Cat. No. B2586758
CAS RN: 922054-57-7
M. Wt: 356.378
InChI Key: SYMNJFJHNBQSFV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O5 and its molecular weight is 356.378. The purity is usually 95%.
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Scientific Research Applications

Synthetic Strategies and Chemical Properties

Design and Synthesis of Chemotherapeutic Agents : A series of hydrazide and oxadiazole derivatives, utilizing starting substances similar to the compound , have been designed and synthesized. These compounds were evaluated for their antimicrobial activity against various gram-positive and gram-negative bacteria and fungi, as well as for their antiproliferative activity against selected human tumor cell lines, showing significant potential as chemotherapeutic agents (Kaya et al., 2017).

Potential Biological Activities

Antimicrobial and Antitumor Activity : Derivatives bearing structures analogous to the queried compound have demonstrated antimicrobial activity, with particular efficacy against gram-negative bacteria. Additionally, some derivatives exhibited notable antiproliferative effects against A549 lung and MCF7 breast cancer cell lines, highlighting their potential for development into new antimicrobial and anticancer therapies (Kaya et al., 2017).

Antifungal Activity : Novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, derived from a process involving the queried compound, have shown moderate to high antifungal activities against several phytopathogenic fungi. This suggests their potential application as fungicidal agents for crop protection, demonstrating the versatility of this chemical scaffold in addressing various biological challenges (Yang et al., 2017).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-21-9-10-25-17-8-3-13(11-16(17)19(21)23)20-18(22)12-26-15-6-4-14(24-2)5-7-15/h3-8,11H,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMNJFJHNBQSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide

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